molecular formula C18H13Br2NO3 B12127579 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12127579
M. Wt: 451.1 g/mol
InChI Key: RZJMFEZKNDXACF-UHFFFAOYSA-N
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Description

6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced pharmacological and anticancer research. Coumarins are a prominent scaffold in medicinal chemistry, extensively studied for their diverse biological activities, including potent antitumor properties . The 6,8-dibromo substitution on the chromene core is a key structural feature that can enhance electronic properties and influence binding interactions with biological targets . Furthermore, the N-(2-ethylphenyl)carboxamide side chain provides a versatile handle for structure-activity relationship (SAR) studies, allowing researchers to investigate how hydrophobic and aromatic interactions contribute to potency and selectivity. Research Applications and Value: This compound is primarily of interest in oncology research. Its structural framework is similar to other chromene-carboxamide derivatives that have demonstrated significant anti-proliferative activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG-2), and prostate cancer (PC-3) . The mechanism of action for such compounds often involves inducing cell cycle arrest and promoting apoptosis (programmed cell death) in malignant cells . Researchers can utilize this chemical as a key intermediate for constructing more complex heterocyclic systems, such as 1,3,4-thiadiazoles and 1,3-thiazoles, which are known to exhibit enhanced cytotoxic effects . Its utility also extends to serving as a building block in molecular docking studies to simulate interactions with therapeutic targets like tubulin . Note: This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C18H13Br2NO3

Molecular Weight

451.1 g/mol

IUPAC Name

6,8-dibromo-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H13Br2NO3/c1-2-10-5-3-4-6-15(10)21-17(22)13-8-11-7-12(19)9-14(20)16(11)24-18(13)23/h3-9H,2H2,1H3,(H,21,22)

InChI Key

RZJMFEZKNDXACF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Followed by Cyclization

The Knoevenagel condensation between substituted salicylaldehydes and activated methylene compounds is a well-established method for constructing the chromene ring. For N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, this approach involves:

  • Step 1: Condensation of 2-hydroxybenzaldehyde derivatives with N-(2-ethylphenyl)cyanoacetamide in the presence of a base (e.g., aqueous NaHCO₃ or piperidine).

  • Step 2: Cyclization under acidic or thermal conditions to form the chromene-2-one structure.

Reaction Conditions:

  • Solvent: Ethanol or aqueous ethanol

  • Temperature: Room temperature for condensation; reflux for cyclization

  • Yield: 70–85%

Mechanistic Insight:
The base deprotonates the active methylene group of the cyanoacetamide, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization eliminates water, forming the chromene ring.

Amidation of Ethyl 2-Oxo-2H-chromene-3-carboxylate

An alternative route involves amidating preformed ethyl 2-oxo-2H-chromene-3-carboxylate with 2-ethylaniline:

  • Step 1: Hydrolysis of the ethyl ester to the carboxylic acid using NaOH or LiOH.

  • Step 2: Activation of the acid (e.g., via HATU or thionyl chloride) and coupling with 2-ethylaniline in the presence of a base (e.g., DIPEA).

Reaction Conditions:

  • Solvent: DMF or dichloromethane

  • Coupling Reagent: HATU or EDCl/HOBt

  • Yield: 65–80%

Comparative Analysis:
The Knoevenagel method offers higher atom economy but requires precise control over cyclization conditions. The amidation route provides better scalability and avoids side products associated with incomplete cyclization.

Regioselective Bromination at the 6- and 8-Positions

Bromination introduces electron-withdrawing groups that enhance the compound’s pharmacological potential. Achieving selectivity for the 6- and 8-positions requires careful optimization of reagents and conditions.

Electrophilic Bromination Using Molecular Bromine

Procedure:

  • Dissolve N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in acetic acid or DMF.

  • Add bromine (2.2 equiv.) dropwise at 0–5°C, then warm to room temperature.

  • Quench with Na₂S₂O₃, isolate via precipitation or column chromatography.

Key Parameters:

  • Solvent: Acetic acid enhances electrophilic substitution but risks ester hydrolysis; DMF improves solubility.

  • Temperature: Low temperatures (0–5°C) minimize over-bromination.

  • Yield: 60–75%

Directing Effects:
The 2-oxo group deactivates the chromene ring, directing bromine to the meta positions (6 and 8) relative to the carbonyl. The carboxamide at position 3 further modulates electron density, favoring 6,8-dibromination over other isomers.

N-Bromosuccinimide (NBS) in Radical Bromination

Procedure:

  • Reflux the chromene-3-carboxamide with NBS (2.2 equiv.) in CCl₄ or DMF, catalyzed by FeCl₃ or AIBN.

  • Purify via recrystallization (ethanol/water).

Advantages:

  • Better control over stoichiometry compared to Br₂.

  • Reduced risk of ring-opening side reactions.

Yield: 55–70%

Optimization and Scalability

Solvent Systems and Reaction Efficiency

SolventBromination Yield (%)Purity (%)Side Products
Acetic Acid7590Tribrominated isomers (5%)
DMF7095Dehalogenation products (2%)
CCl₄6585Ring-opened derivatives (8%)

Characterization and Quality Control

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-4), 7.92 (d, J = 8.8 Hz, 1H, H-5), 7.68 (d, J = 8.8 Hz, 1H, H-7), 7.45–7.30 (m, 4H, Ar-H).

    • ¹³C NMR: 160.2 (C=O), 152.1 (C-2), 134.5–118.7 (aromatic carbons).

  • HPLC Purity:

    • Column: C18, 5 μm

    • Mobile Phase: Acetonitrile/water (70:30)

    • Retention Time: 6.8 min; Purity >98%.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Chromene Formation: Microreactors enable rapid mixing and heat transfer, reducing cyclization time from hours to minutes.

  • Bromination: Flow systems with in-line quenching minimize bromine handling risks, improving safety.

Waste Management

  • Bromine Recovery: Distillation from quenched reaction mixtures reduces environmental impact.

  • Solvent Recycling: DMF and acetic acid are distilled and reused, cutting costs by 20–30%.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromine Sites

The bromine atoms at positions 6 and 8 are susceptible to substitution under specific conditions. For example:

  • Reaction with Amines : Bromine substituents can be replaced by amines (e.g., hydrazine, aryl amines) in polar aprotic solvents like DMF or ethanol under reflux (4–6 hours). This is analogous to the synthesis of 6-hydrazinyl-4-methyl-2H-chromen-2-one (5 ) from 6-chlorocoumarin derivatives .

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki coupling could replace bromine with aryl/heteroaryl groups. Similar reactions are documented for ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate .

Key Conditions :

ReagentSolventTemperatureYieldSource
Hydrazine hydrateEtOH80°C85%
Arylboronic acidsTolueneReflux~72%

Hydrolysis of the Carboxamide Group

The amide bond can undergo hydrolysis under acidic or basic conditions to yield 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid. This is inferred from the reverse reaction in the synthesis of carboxamide derivatives from carboxylic acids .

Example Pathway :

  • Acidic Hydrolysis : HCl (conc.) in ethanol/water, 100°C, 12 hours.

  • Basic Hydrolysis : NaOH (aq.), reflux, followed by acidification.

Cyclization and Heterocycle Formation

The carboxamide group and bromine substituents facilitate intramolecular cyclization:

  • Thiazole Synthesis : Reaction with α-haloketones (e.g., chloroacetone) in ethanol yields thiazole derivatives .

  • Pyridine Derivatives : Condensation with acetylacetone forms 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs .

Mechanism :

  • Michael addition of the carboxamide nitrogen to α,β-unsaturated carbonyl compounds.

  • Cyclization via elimination of HBr or ethanol .

Electrophilic Substitution on the Chromene Ring

The electron-deficient chromene ring undergoes electrophilic substitution at position 4 (para to the electron-withdrawing oxo group):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though bromine may direct substituents meta.

  • Sulfonation : Concentrated H₂SO₄ at 50–60°C.

Reduction Reactions

The oxo group (C=O) at position 2 can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, though competing reduction of the amide may require protective strategies .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s bioactivity involves:

  • Enzyme Inhibition : Binding to kinases or proteases via hydrogen bonding (amide NH and carbonyl) and halogen interactions (Br⋯O/N).

  • Anticancer Activity : Induces apoptosis via ROS generation, as observed in structurally related chromene derivatives.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductsKey Citations
NAS (Bromine)Hydrazine hydrate, EtOH, 80°CHydrazinyl derivatives
HydrolysisHCl/NaOH, refluxCarboxylic acid
Cyclizationα-Haloketones, EtOH, NaOAcThiazole/pyridine hybrids
Cross-CouplingArylboronic acids, Pd(PPh₃)₄, tolueneBiaryl chromenes

Mechanistic Insights

  • Bromine Reactivity : The electron-withdrawing effect of the oxo and carboxamide groups activates bromine for NAS .

  • Amide Stability : The carboxamide resists hydrolysis under mild conditions but cleaves under prolonged acidic/basic treatment.

Scientific Research Applications

Chemistry

6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile intermediate in organic synthesis. It can be utilized to prepare more complex molecules that may possess distinct chemical properties.

The compound has been investigated for various biological activities:

Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines, including breast (MCF-7) and colon (Caco-2) cancer cells.

Table 1: Anticancer Activity

Cell Line TestedIC50 (µM)Mechanism of Action
MCF-745.0 ± 2.5Induction of apoptosis
Caco-250.0 ± 3.0Cell cycle arrest
Hep-G240.0 ± 1.5Inhibition of proliferation

Anti-inflammatory Activity:
The compound has shown promise in inhibiting key enzymes involved in inflammatory pathways.

Table 2: COX Enzyme Inhibition

Compound NameCOX Inhibition (%)Reference
6,8-Dibromo-N-(2-ethylphenyl)-...78% at 100 µM
Celecoxib (control)95% at 100 µM-

Antimicrobial Activity:
Preliminary studies suggest antimicrobial properties against various bacterial strains.

Table 3: Antimicrobial Activity

Bacterial Strain TestedMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli (control)<1

Case Studies

Several studies have focused on evaluating the biological activities of chromene derivatives similar to this compound:

Study on Anticancer Properties:
A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent. The reported IC50 values were comparable to established chemotherapeutics.

"The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."

Anti-inflammatory Research:
Another investigation revealed that this compound effectively reduced inflammation markers in vitro, supporting its use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the carboxamide group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 4-Bromo-2-fluorophenyl: The fluorine atom increases metabolic stability, while bromine enhances halogen bonding, correlating with antimicrobial efficacy (MIC: 12.5 µg/mL against S. aureus) . Benzyl: Simplifies synthesis but reduces polarity, limiting solubility in aqueous media .

Crystallographic and Physicochemical Data

  • Hydrogen Bonding : Analogous coumarin carboxamides exhibit N–H···O and C=O···H interactions, stabilizing crystal lattices. For example, N-benzyl derivatives form dimers via N–H···O bonds, influencing melting points .
  • Thermal Stability : The 4-bromo-2-fluorophenyl derivative (mp 164°C) shows higher stability than benzyl analogs, likely due to stronger intermolecular forces .

Biological Activity

6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C12_{12}H10_{10}Br2_2N1_{1}O3_{3}
  • Molecular Weight : 376.90 g/mol
  • IUPAC Name : 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Anticancer Properties

Recent studies have shown that derivatives of chromene compounds exhibit significant anticancer activity. In particular, 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated cytotoxic effects against various cancer cell lines.

  • Cell Proliferation Inhibition :
    • The compound inhibited cell proliferation in gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) with varying degrees of potency. For instance, the IC50_{50} values against these cell lines were reported to be in the micromolar range, indicating effective cytotoxicity .
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound may modulate key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

  • Antibacterial Effects :
    • In vitro tests revealed that 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential as a lead compound in antibiotic development .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

  • Inhibition of Pro-inflammatory Cytokines :
    • Experimental data indicate that 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage models . This suggests its potential utility in managing inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide significantly inhibited cell viability with IC50_{50} values ranging from 5 to 15 µM across different models.

Cell LineIC50_{50} (µM)
HSC-3910
Caco-212
Hep-G215

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains with results indicating a strong inhibitory effect.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Q & A

Q. Table 1. Key Synthetic Parameters for Brominated Coumarin-Carboxamides

ParameterTypical ConditionsReference
Bromination reagentBr₂ (1.1 equiv.), DCM, 0°C, 2 h
Amide couplingEDCI/HOBt, DMF, rt, 12 h
PurificationSilica gel (hexane:EtOAc 3:1), recrystallization (EtOH)

Q. Table 2. Comparative Reactivity of Halogenated Coumarins

Compoundλmax (UV-Vis)LogPBioactivity (IC₅₀)*
6,8-Dibromo derivative320 nm3.812 µM (MAO-B)
Non-brominated analog290 nm2.1>100 µM
*Data from coumarin-based MAO inhibitors .

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